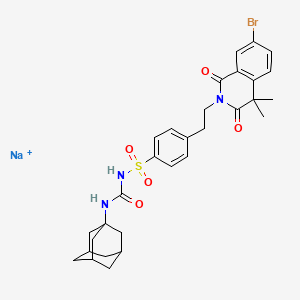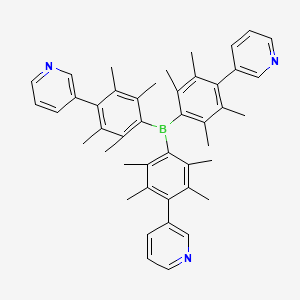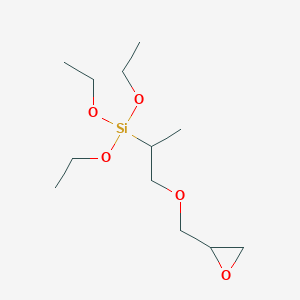
Triethoxy(2-glycidoxy-1-methylethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its unique structure, which includes an oxirane ring and triethoxy silane groups, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE typically involves the reaction of 1-methyl-2-(oxiranylmethoxy)ethanol with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as tin(IV) chloride or titanium(IV) isopropoxide. The process involves heating the reactants to a temperature range of 80-120°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
化学反応の分析
Types of Reactions
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalyzed by acids or bases.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Corresponding alcohols, amines, or thiols.
科学的研究の応用
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings.
作用機序
The mechanism of action of TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the hydrolysis of the triethoxy groups to form silanols, which can further condense to form siloxane bonds. The oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized products. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex materials .
類似化合物との比較
Similar Compounds
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: Similar structure but with methoxy groups instead of ethoxy groups.
DIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]METHYLSILANE: Contains dimethoxy groups and a methyl group on the silicon atom.
Uniqueness
TRIETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its triethoxy groups, which provide enhanced reactivity and versatility in various chemical processes. The presence of the oxirane ring also adds to its functionality, making it a valuable compound in the synthesis of advanced materials .
特性
分子式 |
C12H26O5Si |
|---|---|
分子量 |
278.42 g/mol |
IUPAC名 |
triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3 |
InChIキー |
ZYJGMQVARFHFIB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C(C)COCC1CO1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

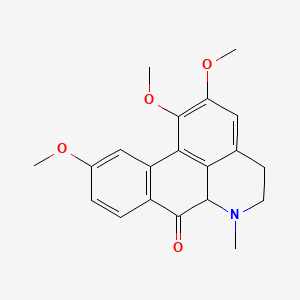
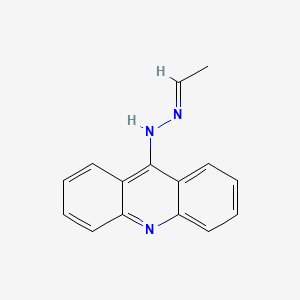
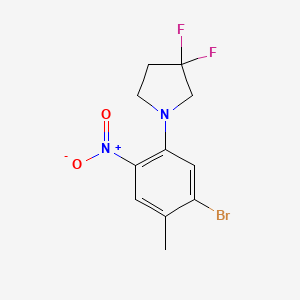
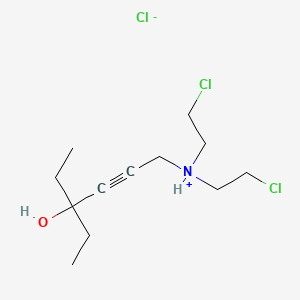
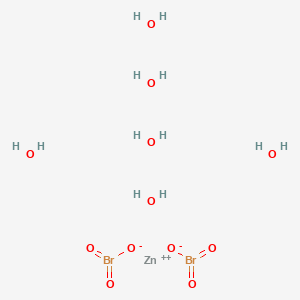
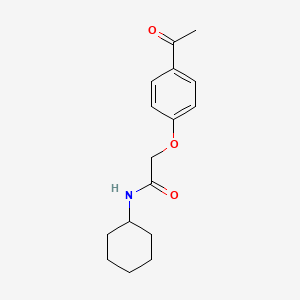
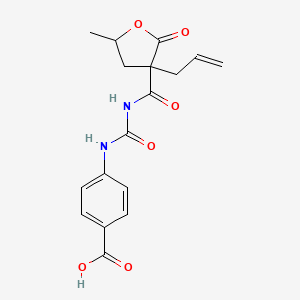
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
